molecular formula C9H12N2OS B13115759 N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide

N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide

Cat. No.: B13115759
M. Wt: 196.27 g/mol
InChI Key: AVSMOHYDIFNXGM-UHFFFAOYSA-N
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Description

N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide is a heterocyclic compound that features a thiophene ring substituted with an azetidine moiety and an acetamide group. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide typically involves the reaction of 2-thiophenyl acetic acid with azetidine in the presence of a coupling agent. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways, which can result in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dinitrothiophen-2-yl)acetamide
  • N-(thiophen-2-yl)nicotinamide derivatives
  • 5-thiophen-2-ylmethylen-2-thioxothiazolidin-4-one derivatives

Uniqueness

N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide is unique due to the presence of both the azetidine and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of chemical reactions and potential therapeutic applications compared to other similar compounds .

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

N-[5-(azetidin-3-yl)thiophen-2-yl]acetamide

InChI

InChI=1S/C9H12N2OS/c1-6(12)11-9-3-2-8(13-9)7-4-10-5-7/h2-3,7,10H,4-5H2,1H3,(H,11,12)

InChI Key

AVSMOHYDIFNXGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(S1)C2CNC2

Origin of Product

United States

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